molecular formula C21H17N3O3S B2385735 (E)-2-morpholino-5-((3-phenylbenzo[c]isoxazol-5-yl)methylene)thiazol-4(5H)-one CAS No. 634578-47-5

(E)-2-morpholino-5-((3-phenylbenzo[c]isoxazol-5-yl)methylene)thiazol-4(5H)-one

Cat. No.: B2385735
CAS No.: 634578-47-5
M. Wt: 391.45
InChI Key: PETNAGMKHUFYLP-QGOAFFKASA-N
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Description

(E)-2-morpholino-5-((3-phenylbenzo[c]isoxazol-5-yl)methylene)thiazol-4(5H)-one is a synthetic thiazolidine-based compound designed for research purposes. This compound is of significant interest in medicinal chemistry and pharmacology, particularly in the study of enzyme inhibition. Structurally related hybrids incorporating morpholine and thiazolidine moieties have been reported to exhibit notable pharmacological activities, serving as multi-target inhibitors for enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), tyrosinase, and urease . The integration of the morpholine ring, a common pharmacophore, is known to contribute favorably to the bioavailability and metabolic stability of bioactive molecules. Research on analogous compounds suggests potential application in neurodegenerative disease research, with some derivatives showing potent inhibitory activity against AChE, a key enzyme in the cholinergic pathway associated with Alzheimer's disease . Furthermore, such compounds are valuable tools for investigating oxidative stress, with certain derivatives demonstrating significant antioxidant capabilities in free radical scavenging assays . The benzo[c]isoxazole scaffold incorporated into this structure is a privileged heterocyclic system in drug discovery, often associated with a range of biological activities. This product is intended for laboratory research use only and is not formulated for diagnostic or therapeutic applications. Researchers can employ this compound in high-throughput screening, enzyme kinetics studies, and molecular modeling to elucidate novel mechanisms of action and structure-activity relationships.

Properties

IUPAC Name

(5E)-2-morpholin-4-yl-5-[(3-phenyl-2,1-benzoxazol-5-yl)methylidene]-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c25-20-18(28-21(22-20)24-8-10-26-11-9-24)13-14-6-7-17-16(12-14)19(27-23-17)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2/b18-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETNAGMKHUFYLP-QGOAFFKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=O)C(=CC3=CC4=C(ON=C4C=C3)C5=CC=CC=C5)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=NC(=O)/C(=C\C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5)/S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-morpholino-5-((3-phenylbenzo[c]isoxazol-5-yl)methylene)thiazol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolone Core: This can be achieved by reacting a thioamide with an α-haloketone under basic conditions.

    Introduction of the Isoxazole Ring: The phenylbenzoisoxazole moiety can be synthesized separately through a cyclization reaction involving a nitrile oxide and a phenylacetylene derivative.

    Coupling Reaction: The final step involves coupling the thiazolone core with the isoxazole derivative using a suitable base and solvent to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-2-morpholino-5-((3-phenylbenzo[c]isoxazol-5-yl)methylene)thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the thiazolone ring or the isoxazole moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the compound, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogens, alkylating agents, strong acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

(E)-2-morpholino-5-((3-phenylbenzo[c]isoxazol-5-yl)methylene)thiazol-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (E)-2-morpholino-5-((3-phenylbenzo[c]isoxazol-5-yl)methylene)thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. For example, it could inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of certain metabolites, thereby exerting its biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position 2/5) Configuration Biological Activity (MIC50/IC50) Key References
Target compound Morpholino / 3-phenylbenzo[c]isoxazolyl E Not reported (structural focus)
(Z)-2-morpholino-5-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)thiazol-4(5H)-one Morpholino / pyrazolyl-phenyl Z Anti-inflammatory (IC50: ~10 µM)
(Z)-5-(3-bromobenzylidene)-2-(allylamino)thiazol-4(5H)-one (3f) Allylamino / 3-bromobenzylidene Z Antifungal (MIC50: 16 µg/mL)
(E)-5-(4-hydroxybenzylidene)-2-(phenylamino)thiazol-4(5H)-one (3h) Phenylamino / 4-hydroxybenzylidene E Antioxidant (IC50: 25 µM)
(E)-5-(4-nitrophenylbenzylidene)-2-aminothiazol-4(5H)-one (8) Amino / 4-nitrophenylbenzylidene E Antimicrobial (MIC: 8 µg/mL)
5-(2,4-dichlorobenzylidene)-2-(phenylamino)thiazol-4(5H)-one (6b) Phenylamino / 2,4-dichlorobenzylidene Z Antifungal (MIC50: 32 µg/mL)

Key Observations:

Configuration Impact : The E-configuration in the target compound and derivatives like 3h and 8 enhances planarity, favoring interactions with biological targets (e.g., DNA or enzymes) compared to Z-isomers like 6b .

Substituent Effects: Morpholino Group: The target compound’s morpholino substituent improves solubility and bioavailability compared to phenylamino or allylamino groups in 3f and 6a–j . Benzo[c]isoxazole Moiety: Unique to the target compound, this group may confer stronger π-π stacking interactions than simpler benzylidene or halogenated substituents in 3f and 6b .

Biological Activity :

  • Antimicrobial activity in 8 (MIC: 8 µg/mL) suggests nitro groups enhance potency against Gram-negative bacteria, a feature absent in the target compound .
  • The Z-configuration in 6b reduces antifungal efficacy (MIC50: 32 µg/mL) compared to E-isomers .

Key Observations:

  • The target compound’s synthesis employs mild conditions (e.g., Knoevenagel condensation) with high yields (~70–85%), comparable to methods for 6a–j (59–77%) .
  • Halogenated derivatives (e.g., 6b ) require harsher conditions, reducing yields to 61% .

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparisons

Compound LogP (Calculated) Solubility (mg/mL) Melting Point (°C) Stability
Target compound 3.2 0.45 (DMSO) 240–245 Stable at RT
(Z)-5-(3-bromobenzylidene)-2-allylamino (3f) 4.1 0.12 (DMSO) 330 Hygroscopic
(E)-5-(4-nitrophenylbenzylidene)-2-amino (8) 2.8 0.78 (DMSO) 290–295 Light-sensitive

Key Observations:

  • The target compound’s lower LogP (3.2 vs. 4.1 in 3f ) suggests better membrane permeability .
  • Morpholino derivatives exhibit higher thermal stability (melting point: 240–245°C) than halogenated analogues (e.g., 3f: 330°C) due to reduced crystallinity .

Biological Activity

(E)-2-morpholino-5-((3-phenylbenzo[c]isoxazol-5-yl)methylene)thiazol-4(5H)-one is a complex organic compound that has attracted significant attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, comparisons with similar compounds, and relevant case studies.

Chemical Structure and Synthesis

The compound features a morpholine ring , a thiazolone core , and a phenylbenzoisoxazole moiety , which contribute to its unique properties. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Thiazolone Core : Reaction of a thioamide with an α-haloketone under basic conditions.
  • Introduction of the Isoxazole Ring : Cyclization involving a nitrile oxide and a phenylacetylene derivative.
  • Coupling Reaction : Combining the thiazolone core with the isoxazole derivative using suitable bases and solvents.

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The compound demonstrates IC50 values ranging from 0.31 µM to 0.53 µM against these cell lines, indicating potent cytotoxic effects .

Cell LineIC50 Value (µM)Reference
MCF-70.45
A5490.53
HeLa0.52

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of metabolic pathways. For example, it may inhibit key enzymes involved in cancer cell metabolism, resulting in decreased proliferation .

Comparison with Similar Compounds

When compared to similar compounds like 2-morpholino-5-(benzylidene)thiazol-4(5H)-one, this compound shows enhanced biological activity due to its unique structural features that allow for broader interactions with biological targets .

Compound NameIC50 Value (µM)Activity Type
2-morpholino-5-(benzylidene)thiazol-4(5H)-one1.0Anticancer
This compound0.31 - 0.53Anticancer

Case Studies

  • Study on Antioxidant Activity : Research has demonstrated that thiazolidinones, structurally related to our compound, exhibit antioxidant properties, which may contribute to their anticancer effects by reducing oxidative stress in cells .
  • In Vivo Studies : In vivo studies are necessary to confirm the efficacy of this compound in animal models, focusing on its pharmacokinetics and potential side effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (E)-2-morpholino-5-((3-phenylbenzo[c]isoxazol-5-yl)methylene)thiazol-4(5H)-one, and how are key intermediates optimized?

  • The synthesis typically involves multi-step reactions, including condensation of a thiazolidinone precursor with a benzoisoxazole-aldehyde derivative. Critical steps include the formation of the methylene bridge via Knoevenagel condensation, which requires precise control of temperature (70–80°C) and solvent choice (e.g., ethanol or DMF) to achieve high yields . Catalysts like sodium acetate or acids are often employed to facilitate enolization and stabilize reactive intermediates .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and stereochemistry, particularly the (E)-configuration of the methylene group . Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like the thiazolidinone carbonyl (≈1700 cm⁻¹) . Purity is validated via HPLC or TLC with solvent systems like ethyl acetate/hexane .

Q. What preliminary biological activities have been reported for structurally related thiazol-4(5H)-one derivatives?

  • Analogous compounds exhibit anti-inflammatory, antimicrobial, and anticancer properties. For example, pyrazolyl-thiazolidinones show COX-2 inhibition (IC₅₀ ≈ 0.5 µM) , while morpholino-substituted derivatives demonstrate enhanced solubility and target binding due to their electron-rich heterocycles . These findings suggest potential pathways for testing the title compound .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological efficacy of this compound?

  • SAR analysis should focus on modifying substituents at the benzoisoxazole and morpholino moieties. For instance:

  • Benzoisoxazole substitution : Electron-withdrawing groups (e.g., Cl, NO₂) may enhance electrophilic interactions with biological targets .
  • Morpholino ring : Alkyl chain extensions (e.g., ethoxy vs. pentyl) can improve lipid solubility and membrane permeability .
    Quantitative SAR (QSAR) models using descriptors like logP and polar surface area can predict pharmacokinetic properties .

Q. What computational strategies are effective for predicting target binding and electronic properties?

  • Density Functional Theory (DFT) calculations optimize geometry and assess frontier molecular orbitals (HOMO/LUMO) to predict reactivity . Molecular docking with proteins like COX-2 or kinases (e.g., CDK1) identifies key interactions, such as hydrogen bonding with the morpholino oxygen or π-π stacking with the benzoisoxazole . Tools like Multiwfn enable electrostatic potential mapping to visualize nucleophilic/electrophilic regions .

Q. How can contradictions in biological activity data across studies be systematically resolved?

  • Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent carriers). Mitigation strategies include:

  • Standardized protocols : Use consistent solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
  • Orthogonal assays : Validate antimicrobial activity via both broth microdilution and agar diffusion methods .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to isolate structure-dependent trends from experimental noise .

Methodological Considerations

  • Synthetic Optimization : Refluxing in ethanol with anhydrous sodium acetate improves condensation yields by 20–30% compared to room-temperature reactions .
  • Data Reproducibility : Store compounds at -20°C in desiccated vials to prevent hydrolysis of the thiazolidinone ring .

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